

3-Cyclohexene-1-methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexene-1-methanol

Cat. No.: B142571

[Get Quote](#)

3-Cyclohexene-1-methanol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral data of **3-Cyclohexene-1-methanol**, a valuable intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

3-Cyclohexene-1-methanol, also known as 1,2,3,6-tetrahydrobenzyl alcohol, is a cyclic alcohol containing a cyclohexene ring.^{[1][2]} Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules.^[3]

Structure:

- IUPAC Name: cyclohex-3-en-1-ylmethanol^{[4][5]}
- Molecular Formula: C₇H₁₂O^{[4][5][6][7][8][9]}
- Molecular Weight: 112.17 g/mol ^{[4][10][11]}
- SMILES: C1CC(CC=C1)CO^{[4][5]}

- InChI: 1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2[1][2][4]
- InChIKey: VEIYJWQZNGASMA-UHFFFAOYSA-N[1][2][4][5][6][7][8][9]
- CAS Number: 1679-51-2[4][5][6][7][8][9]

The molecule consists of a six-membered carbon ring with a double bond between carbons 3 and 4, and a hydroxymethyl group attached to carbon 1.

Physicochemical Data

A summary of the key physicochemical properties of **3-Cyclohexene-1-methanol** is presented in the table below for easy reference.

Property	Value	Source
Physical State	Liquid	[1]
Boiling Point	190-192 °C (lit.)	[2][12]
80-85 °C / 18 mmHg (lit.)	[2][12]	
Density	0.961 g/mL at 25 °C (lit.)	[1][2][12]
Refractive Index (n _{20/D})	1.484 (lit.)	[1][2][12]
Flash Point	73 °C (163.4 °F) - closed cup	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Cyclohexene-1-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.7	m	2H	Olefinic protons (-CH=CH-)
~3.5	d	2H	Methylene protons (-CH ₂ OH)
~2.1	m	4H	Allylic and other ring protons
~1.8	m	3H	Other ring protons and hydroxyl proton (-OH)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~127	Olefinic carbons (-CH=CH-)
~68	Methylene carbon (-CH ₂ OH)
~39	Allylic carbon
~29	Ring carbon
~25	Ring carbon

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in **3-Cyclohexene-1-methanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3025	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1040	Strong	C-O stretch (primary alcohol)

Experimental Protocols

A common and efficient method for the synthesis of **3-Cyclohexene-1-methanol** involves a two-step process: a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction of a carbonyl group to the primary alcohol.

Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-Alder Reaction

This step involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and acrolein (the dienophile).

Materials:

- 1,3-Butadiene (can be generated in situ from 3-sulfolene)
- Acrolein (stabilized with hydroquinone)
- Hydroquinone (as an inhibitor for polymerization)
- Toluene (or other suitable solvent)
- Reaction vessel equipped with a reflux condenser and a pressure-equalizing dropping funnel

Procedure:

- A solution of acrolein and a small amount of hydroquinone in toluene is placed in the reaction vessel.
- 1,3-Butadiene is slowly added to the acrolein solution at a controlled temperature, typically between 20-40 °C. If generating butadiene from 3-sulfolene, the sulfolene is heated in a separate apparatus and the gaseous butadiene is bubbled through the acrolein solution.
- The reaction is exothermic and may require cooling to maintain the desired temperature.
- The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques such as GC or TLC.
- After the reaction is complete, the solvent and any unreacted starting materials are removed by distillation.
- The resulting crude 3-cyclohexene-1-carboxaldehyde is then purified by vacuum distillation.

Reduction of 3-cyclohexene-1-carboxaldehyde to 3-Cyclohexene-1-methanol

This step involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent like sodium borohydride.

Materials:

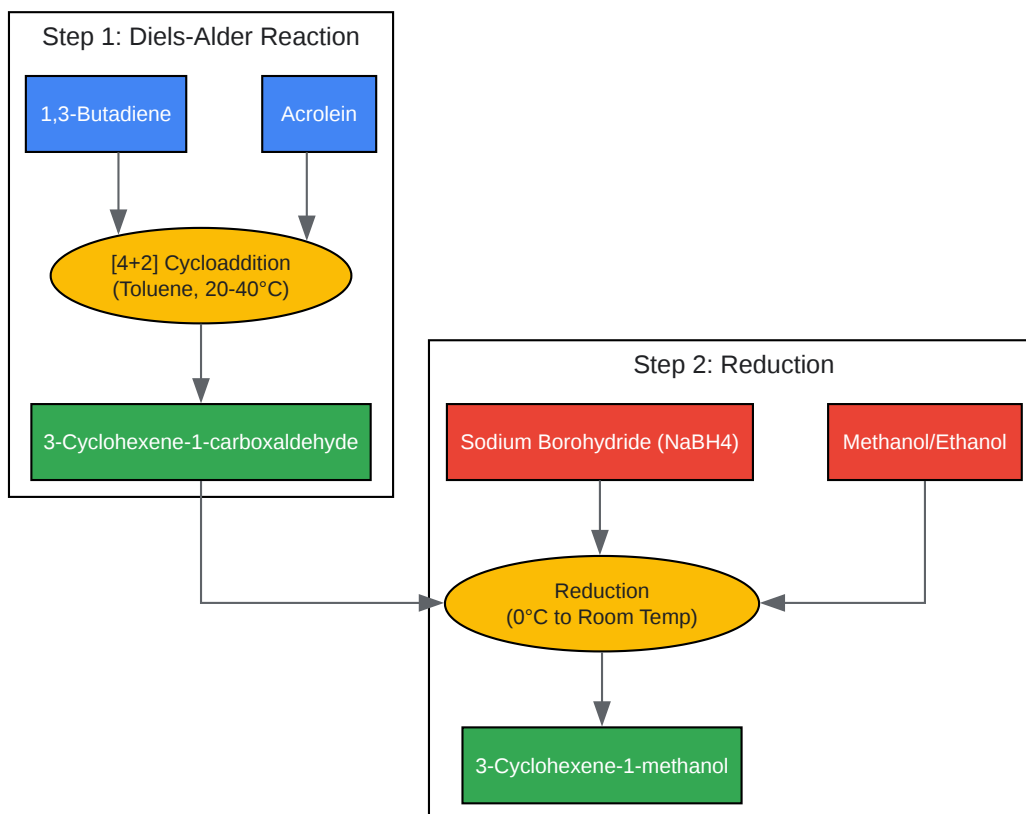
- 3-Cyclohexene-1-carboxaldehyde
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol (as solvent)
- Dilute aqueous acid (e.g., 1 M HCl) for workup
- Diethyl ether or other suitable extraction solvent

Procedure:

- 3-Cyclohexene-1-carboxaldehyde is dissolved in methanol or ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Sodium borohydride is added portion-wise to the stirred solution, keeping the temperature below 20 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
- Once the reaction is complete, the mixture is cooled again in an ice bath, and dilute aqueous acid is slowly added to quench the excess sodium borohydride and neutralize the reaction mixture.
- The product is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
- The resulting crude **3-Cyclohexene-1-methanol** can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis of 3-Cyclohexene-1-methanol



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infrared spectrum of cyclohexene C₆H₁₀ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. ¹H proton nmr spectrum of cyclohexene C₆H₁₀ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. 3-Cyclohexene-1-methanol [webbook.nist.gov]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [3-Cyclohexene-1-methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142571#3-cyclohexene-1-methanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com